3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine
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Overview
Description
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine is an organic compound with the molecular formula C16H17N3. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine typically involves the reaction of 1-naphthylmethylamine with 3,5-dimethyl-1H-pyrazole-4-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can regenerate the amine group .
Scientific Research Applications
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it could modulate various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole
- 3,5-Dimethyl-4-(4-nitrophenylsulfanyl)-1-phenyl-1H-pyrazole
- 3,5-Dimethyl-1-(4-nitrobenzenesulfonyl)-1H-pyrazole
Uniqueness
3,5-Dimethyl-1-(1-naphthylmethyl)-1H-pyrazol-4-amine is unique due to the presence of the naphthylmethyl group, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
IUPAC Name |
3,5-dimethyl-1-(naphthalen-1-ylmethyl)pyrazol-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-11-16(17)12(2)19(18-11)10-14-8-5-7-13-6-3-4-9-15(13)14/h3-9H,10,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCEXUJXGSMXTAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC3=CC=CC=C32)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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